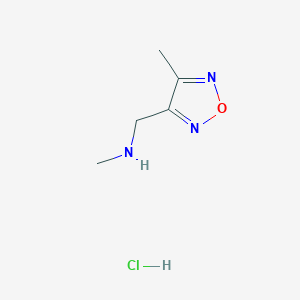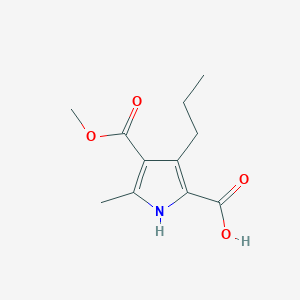
4-(methoxycarbonyl)-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid
Overview
Description
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and tends to polymerize .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions like the Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular structure of similar compounds often involves a combination of aromatic rings and functional groups. For example, the crystal structure of 4-(methoxycarbonyl)benzoic acid has been studied .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, similar compounds often undergo reactions like the Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
Physical properties of similar compounds include color, density, hardness, and melting and boiling points . Chemical properties often include the ability to undergo specific chemical changes .Scientific Research Applications
Altering Acidity and Solution Properties
Research by Boiadjiev and Lightner (1998) explored the impact of substituents like methoxy and methylthio on the acidity and solubility properties of compounds similar to 4-(methoxycarbonyl)-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid. The study found that these substituents could significantly affect the solubility and acidity, which is essential for tailoring the properties of pyrrole derivatives for various applications (Boiadjiev & Lightner, 1998).
Synthesis of Methyl 4-Aminopyrrole-2-carboxylates
Galenko et al. (2015) developed a one-pot synthesis method for methyl 4-aminopyrrole-2-carboxylates using 5-methoxyisoxazoles and pyridinium ylides. This method showcases the versatility of pyrrole derivatives in synthesizing compounds with potential biological activities (Galenko et al., 2015).
Structural Analysis
Silva et al. (2006) conducted an experimental and computational study on a structurally similar compound, focusing on the crystal structure and computational modeling to understand the molecular conformation and interactions, which are crucial for designing materials with specific properties (Silva et al., 2006).
Fe(II)-Catalyzed Isomerization
A study by Galenko et al. (2017) reported the first synthesis of pyrroles via Fe(II)-catalyzed isomerization of 4-vinylisoxazoles, demonstrating the role of catalysis in the efficient transformation of functional groups on pyrrole derivatives (Galenko et al., 2017).
Mechanism of Action
- The primary target of 4-(methoxycarbonyl)-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid is not well-documented in the literature. However, its boronic acid functionality suggests potential interactions with other molecules, especially in Suzuki–Miyaura cross-coupling reactions .
- In Suzuki–Miyaura coupling, boron reagents like phenylboronic acids participate as nucleophiles, transferring their organic groups to palladium catalysts. This transmetalation process enables the formation of new carbon–carbon bonds .
- Subsequently, transmetalation occurs, where formally nucleophilic organic groups are transferred from boron to palladium. This step is crucial for the cross-coupling reaction .
Target of Action
Mode of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methoxycarbonyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-4-5-7-8(11(15)16-3)6(2)12-9(7)10(13)14/h12H,4-5H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNHFVZKCXKKFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC(=C1C(=O)OC)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101203652 | |
| Record name | 4-Methyl 5-methyl-3-propyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1193390-58-7 | |
| Record name | 4-Methyl 5-methyl-3-propyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193390-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl 5-methyl-3-propyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,3'-Bipyridine]-6-carboxylic acid](/img/structure/B1521450.png)

![5-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B1521454.png)


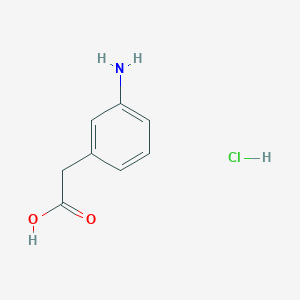

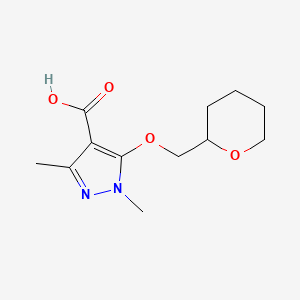
![3-Bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid](/img/structure/B1521460.png)
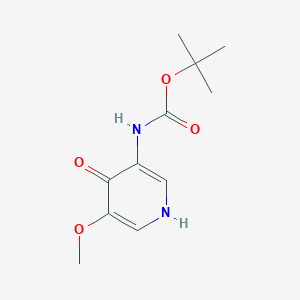

![N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride](/img/structure/B1521467.png)

